molecular formula C13H25NS2 B15163188 1-Isothiocyanato-11-(methylsulfanyl)undecane CAS No. 144027-76-9

1-Isothiocyanato-11-(methylsulfanyl)undecane

Cat. No.: B15163188
CAS No.: 144027-76-9
M. Wt: 259.5 g/mol
InChI Key: XIXZECOAPFKEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isothiocyanato-11-(methylsulfanyl)undecane is an organic compound belonging to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methylsulfanyl group (-S-CH3) attached to an undecane chain. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-11-(methylsulfanyl)undecane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isothiocyanate group can be reduced to form amines.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Thioureas or carbamates.

Mechanism of Action

The biological activity of 1-Isothiocyanato-11-(methylsulfanyl)undecane is primarily due to its ability to interact with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can inhibit the activity of enzymes like ornithine decarboxylase, leading to antineoplastic effects . Additionally, the compound’s neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and reduce inflammation .

Comparison with Similar Compounds

Uniqueness: 1-Isothiocyanato-11-(methylsulfanyl)undecane is unique due to its longer carbon chain, which may influence its solubility and reactivity compared to shorter-chain analogs. The presence of the methylsulfanyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for oxidation to sulfoxides or sulfones.

Properties

CAS No.

144027-76-9

Molecular Formula

C13H25NS2

Molecular Weight

259.5 g/mol

IUPAC Name

1-isothiocyanato-11-methylsulfanylundecane

InChI

InChI=1S/C13H25NS2/c1-16-12-10-8-6-4-2-3-5-7-9-11-14-13-15/h2-12H2,1H3

InChI Key

XIXZECOAPFKEKC-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCCCCN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.